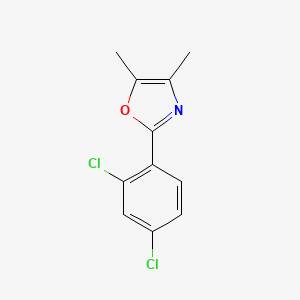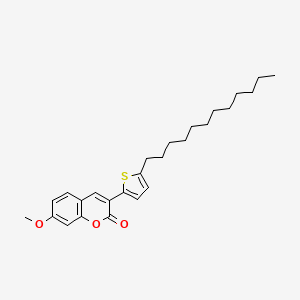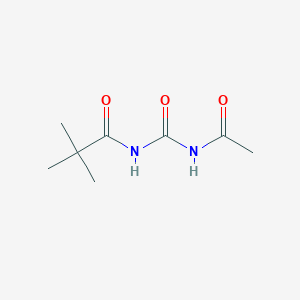
(3,5-Dimethylhex-3-EN-1-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethylhex-3-en-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a 3,5-dimethylhex-3-en-1-yl group. This compound is part of a broader class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
The synthesis of (3,5-Dimethylhex-3-en-1-yl)benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. The reaction can be carried out using aluminum chloride (AlCl₃) as a catalyst. The general reaction scheme is as follows:
Friedel-Crafts Alkylation:
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity.
Chemical Reactions Analysis
(3,5-Dimethylhex-3-en-1-yl)benzene undergoes various chemical reactions, primarily driven by the reactivity of the benzene ring and the alkyl side chain. Some common reactions include:
-
Electrophilic Aromatic Substitution (EAS)
Reactions: Nitration, sulfonation, halogenation, and Friedel-Crafts acylation.
Reagents: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation, and acyl chlorides for acylation.
Conditions: Typically carried out under acidic conditions with appropriate catalysts.
-
Oxidation
Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Often performed under acidic or basic conditions.
Products: Oxidation of the alkyl side chain can lead to the formation of carboxylic acids or ketones.
-
Reduction
Reagents: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Conditions: Carried out under atmospheric or elevated pressures.
Products: Reduction of the double bond in the side chain to form saturated hydrocarbons.
Scientific Research Applications
(3,5-Dimethylhex-3-en-1-yl)benzene finds applications in various scientific research fields:
-
Chemistry
- Used as a precursor in the synthesis of more complex aromatic compounds.
- Studied for its reactivity and stability in various chemical reactions.
-
Biology
- Investigated for its potential biological activity and interactions with biological molecules.
-
Medicine
- Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Employed as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of (3,5-Dimethylhex-3-en-1-yl)benzene in chemical reactions typically involves the formation of a carbocation intermediate during electrophilic aromatic substitution. The benzene ring’s delocalized π-electrons stabilize the intermediate, allowing for various substitutions to occur. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
(3,5-Dimethylhex-3-en-1-yl)benzene can be compared with other similar compounds, such as:
-
Toluene (Methylbenzene)
- Similar in having a single alkyl group attached to the benzene ring.
- Less complex side chain compared to this compound.
-
Ethylbenzene
- Contains an ethyl group attached to the benzene ring.
- Simpler structure and different reactivity profile.
-
Cumene (Isopropylbenzene)
- Contains an isopropyl group attached to the benzene ring.
- Used in the production of phenol and acetone.
The uniqueness of this compound lies in its specific alkyl side chain, which imparts distinct chemical properties and reactivity compared to simpler alkylbenzenes.
Properties
CAS No. |
858658-47-6 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
3,5-dimethylhex-3-enylbenzene |
InChI |
InChI=1S/C14H20/c1-12(2)11-13(3)9-10-14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3 |
InChI Key |
PDVJUCGGHNUVRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C(C)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile](/img/structure/B14200376.png)


![1-[3-(3-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14200384.png)
![9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]-](/img/structure/B14200387.png)



![3-[1-(Trimethylsilyl)propan-2-ylidene]oxolan-2-one](/img/structure/B14200414.png)

![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14200431.png)


amino}methyl)phenol](/img/structure/B14200441.png)
